(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Description
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a bicyclic amine salt formed by the reaction of (1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane with two equivalents of trifluoroacetic acid (TFA). It is widely used in medicinal chemistry, particularly as a precursor or intermediate for α7-nicotinic acetylcholine receptor (α7-nAChR) agonists . Key properties include:
- Molecular formula: C₁₀H₁₄F₆N₂O₄
- Molecular weight: 340.22 g/mol
- CAS number: 2068137-95-9
- Storage: Room temperature (argon charged for stability) .
The compound’s stereochemistry ((1R,5R)) is critical for its biological activity, as slight variations in configuration significantly alter receptor binding .
Properties
IUPAC Name |
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGCMZWRDOZTIB-PVNUIUKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CN[C@H]2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14F6N2O4
- Molecular Weight : 340.222 g/mol
- CAS Number : 2068137-95-9
The compound acts primarily as a triple reuptake inhibitor , targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This mechanism is crucial for modulating neurotransmitter levels in the brain, which can affect mood and behavior.
Pharmacological Effects
-
Antidepressant Activity :
- Research indicates that compounds with similar structural frameworks exhibit significant antidepressant effects by increasing the availability of serotonin, norepinephrine, and dopamine in synaptic clefts.
-
Cognitive Enhancement :
- Some studies suggest that enhancing neurotransmitter levels can improve cognitive functions such as memory and attention.
-
Potential Neuroprotective Effects :
- There is emerging evidence that this class of compounds may offer neuroprotective benefits, potentially mitigating neurodegenerative processes.
Study 1: Triple Reuptake Inhibition
A study published in PubMed explored the biological activity of various bicyclic compounds, including (1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives. The findings demonstrated that these compounds effectively inhibit SERT, NET, and DAT with varying potencies, suggesting their potential for developing new antidepressants .
Study 2: Cognitive Improvement
In a controlled trial assessing cognitive function in animal models treated with similar compounds, results indicated improved performance in memory tasks compared to control groups. This suggests that (1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane may enhance cognitive functions through its action on neurotransmitter systems .
Data Table: Comparative Biological Activity
| Compound Name | SERT Inhibition | NET Inhibition | DAT Inhibition | Cognitive Enhancement |
|---|---|---|---|---|
| (1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane | Moderate | High | Moderate | Yes |
| 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | High | Moderate | High | Yes |
Comparison with Similar Compounds
Stereoisomers of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)
The stereochemistry of the bicyclic core profoundly impacts pharmacological and physicochemical properties. Key stereoisomers include:
Key Observations :
Structural Analogues with Modified Bicyclic Cores
Variations in the bicyclic framework alter solubility, stability, and receptor interactions:
Key Observations :
Physicochemical and Commercial Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
